molecular formula C25H24N4O6 B1674267 (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 112887-62-4

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B1674267
CAS No.: 112887-62-4
M. Wt: 476.5 g/mol
InChI Key: PMTUUSDTAKQWQJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICI-198583 is a small molecule drug that acts as a thymidylate synthase inhibitor. It was initially developed by Zeneca Group Plc for its potential use in cancer treatment. Thymidylate synthase is an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, ICI-198583 can disrupt DNA synthesis in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI-198583 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

Industrial Production Methods

Industrial production of ICI-198583 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

ICI-198583 primarily undergoes substitution reactions during its synthesis. Additionally, it can participate in:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or hydrolyzed derivatives of ICI-198583. These derivatives can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

ICI-198583 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine. By binding to the active site of the enzyme, ICI-198583 prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. This inhibition leads to a depletion of thymidine, causing DNA damage and cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

ICI-198583 is part of a class of compounds known as thymidylate synthase inhibitors. Similar compounds include:

ICI-198583 is unique in its specific structural modifications, which contribute to its distinct binding affinity and inhibitory activity against thymidylate synthase .

Properties

CAS No.

112887-62-4

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1

InChI Key

PMTUUSDTAKQWQJ-NRFANRHFSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICI 198583;  CB 3819;  ICI-198583;  ICI198583; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.